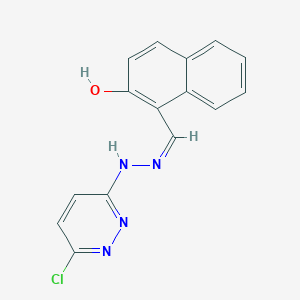![molecular formula C20H34N4 B6030188 1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine](/img/structure/B6030188.png)
1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine, also known as CP-55940, is a synthetic cannabinoid compound. It was first synthesized in 1974 by Pfizer as a potential analgesic medication. However, due to its psychoactive properties, it was never developed for clinical use. Despite this, CP-55940 has become a popular research tool for studying the endocannabinoid system and its effects on the body.
Mecanismo De Acción
1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine acts as a potent agonist of both CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a cascade of cellular responses. CB1 receptors are primarily located in the brain and are involved in regulating pain, mood, and appetite. CB2 receptors are found in the immune system and are involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain and inflammation. It also has anxiolytic effects, reducing anxiety in animal models of anxiety disorders. This compound has been found to have anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases. It has also been shown to have anti-addictive properties, reducing drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes without the interference of other receptors. However, one limitation is its psychoactive properties, which can make it difficult to interpret behavioral studies. Additionally, this compound is not approved for clinical use, so its effects on humans are not well understood.
Direcciones Futuras
There are several future directions for research involving 1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine. One area of interest is its potential as a treatment for pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory properties in animal models, and further studies could explore its potential as a medication for chronic pain and inflammatory diseases. Another area of interest is its potential as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies could investigate its potential as a medication for substance use disorders. Finally, future studies could explore the effects of this compound on other physiological processes, such as appetite and mood.
Métodos De Síntesis
1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine is synthesized through a multi-step process involving several chemical reactions. The starting material is cyclohexanone, which is converted to cyclohexylmethylamine. This is then reacted with 2-propyl-5-pyrimidinylmethyl chloride to form the intermediate N-(2-propyl-5-pyrimidinylmethyl)-cyclohexylmethylamine. Finally, this intermediate is reacted with piperidine to form this compound.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine is commonly used in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. It has been found to activate both CB1 and CB2 receptors, which are the two main receptors of the endocannabinoid system. This compound has been used in studies to investigate the effects of cannabinoids on pain, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4/c1-2-7-20-22-13-18(14-23-20)12-21-19-10-6-11-24(16-19)15-17-8-4-3-5-9-17/h13-14,17,19,21H,2-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPPMYYXYEKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)CNC2CCCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6030108.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methylcyclopropyl)propanamide](/img/structure/B6030122.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6030166.png)
![methyl N-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6030172.png)
![1-[1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinyl]ethanone](/img/structure/B6030179.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-isopropylphenyl)benzamide](/img/structure/B6030185.png)
![7-cycloheptyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030197.png)
![5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6030204.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6030211.png)